Differentiation from Morpholine Analog: Molecular Property Profile Comparison of 2-Pyrrolidin-1-ylmethyl-acrylic Acid vs. 2-Morpholinomethyl-acrylic Acid
2-Pyrrolidin-1-ylmethyl-acrylic acid (C₈H₁₃NO₂; MW 155.19) differs fundamentally from its morpholine-containing analog 2-morpholinomethyl-acrylic acid (C₈H₁₃NO₃; MW 171.19) in molecular weight, elemental composition, and hydrogen bonding capacity [1]. The pyrrolidine variant contains no ring oxygen, resulting in distinct hydrogen bond acceptor/donor profiles and lipophilicity characteristics that affect both biological target interactions and polymer compatibility. The computed XLogP3 for 2-pyrrolidin-1-ylmethyl-acrylic acid is -1.6, reflecting its balance of hydrophilic carboxylic acid and moderately lipophilic pyrrolidine functionalities [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₈H₁₃NO₂; MW 155.19 g/mol; O content: 2 atoms; N content: 1 atom |
| Comparator Or Baseline | 2-Morpholinomethyl-acrylic acid: C₈H₁₃NO₃; MW 171.19 g/mol; O content: 3 atoms |
| Quantified Difference | ΔMW = 16.0 g/mol (~10.3% increase for morpholine analog); additional oxygen atom in morpholine ring |
| Conditions | Computed molecular properties from chemical structures |
Why This Matters
The absence of the morpholine ring oxygen eliminates ether-associated hydrogen bonding, which may improve compatibility with hydrophobic polymer matrices while reducing water solubility—a critical consideration for selecting monomers in coating, adhesive, or drug delivery formulations where controlled hydrophilicity is required.
- [1] PubChem. 2-Pyrrolidin-1-ylmethyl-acrylic acid. Molecular Formula, Molecular Weight, Computed Properties. View Source
